molecular formula C17H16N2O B3025654 4(3H)-Quinazolinone, 2-methyl-3-(2,3-xylyl)- CAS No. 1915-79-3

4(3H)-Quinazolinone, 2-methyl-3-(2,3-xylyl)-

Cat. No. B3025654
CAS RN: 1915-79-3
M. Wt: 264.32 g/mol
InChI Key: JIKUUQKCXVSNPX-UHFFFAOYSA-N
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Description

The compound you mentioned seems to be a derivative of quinazolinone, which is a class of organic compounds. Quinazolinones and their derivatives are known to exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of a compound can be confirmed by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .


Chemical Reactions Analysis

The chemical reactions of quinazolinones would depend on the functional groups present in the specific derivative. The hydrolysis of ester prodrugs has been studied in simulated gastric fluid (SGF) at pH 1.2 and simulated intestinal fluid (SIF) at pH 7.4 .

Scientific Research Applications

Corrosion Inhibition

Quinazolinone derivatives, including 2-methyl-3-(2,3-xylyl)-4(3H)-quinazolinone, have been investigated for their potential as corrosion inhibitors for mild steel in acidic environments. In a study by Errahmany et al. (2020), these compounds demonstrated high inhibition efficiencies, suggesting their effectiveness in protecting metallic surfaces against corrosion. This research highlights the chemical and thermodynamic properties that enable these derivatives to form protective layers on metal surfaces, a crucial aspect in industrial applications dealing with corrosion issues (Errahmany et al., 2020).

Broad Biological Activities

4(3H)-Quinazolinone and its derivatives have been noted for a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties. Studies have shown these compounds to be effective against various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. This broad spectrum of biological activity positions 4(3H)-quinazolinone derivatives as significant compounds in medicinal chemistry and pharmaceutical research (Osarodion Osarumwense et al., 2021).

Synthesis and Applications

The synthesis of 4(3H)-quinazolinone derivatives has been a topic of considerable interest due to their potential applications in various fields. Innovative synthetic routes have been developed to create valuable derivatives of 4(3H)-quinazolinone, which are explored for their potential uses in different scientific and industrial applications. These advances in synthesis methods open doors for the discovery of novel compounds with enhanced properties and diverse applications (He et al., 2014).

Anticancer and Antiviral Potential

Recent studies have also explored the anticancer and antiviral potential of 4(3H)-quinazolinone derivatives. These compounds have shown promise in inhibiting the proliferation and movement of viruses and exhibit potential activity against cancer cells. This area of research is particularly significant in the quest for novel therapeutic agents in the treatment of cancer and viral infections (Gao et al., 2007).

Anticonvulsant Properties

4(3H)-Quinazolinone derivatives have been identified as having notable anticonvulsant properties. Research has shown that certain derivatives can provide protection against seizures, which is crucial for developing new medications for epilepsy and related neurological disorders. These studies contribute to our understanding of how these compounds can be utilized in neuropharmacology (Wolfe et al., 1990).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For instance, some quinazolinone derivatives are known to have anti-inflammatory and analgesic activities .

Safety and Hazards

The safety and hazards associated with a compound would depend on its specific structure and biological activity. It’s important to handle all chemicals safely and refer to the safety data sheet (SDS) for proper personal protective equipment (PPE) and handling instructions .

Future Directions

The future directions in the research of quinazolinone derivatives could involve the synthesis of new derivatives with improved therapeutic potency and reduced adverse effects .

properties

IUPAC Name

3-(2,3-dimethylphenyl)-2-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-11-7-6-10-16(12(11)2)19-13(3)18-15-9-5-4-8-14(15)17(19)20/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKUUQKCXVSNPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172674
Record name 4(3H)-Quinazolinone, 2-methyl-3-(2,3-xylyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807193
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4(3H)-Quinazolinone, 2-methyl-3-(2,3-xylyl)-

CAS RN

1915-79-3
Record name 4(3H)-Quinazolinone, 2-methyl-3-(2,3-xylyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001915793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(3H)-Quinazolinone, 2-methyl-3-(2,3-xylyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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